5-Aminosalicylic acid

Description

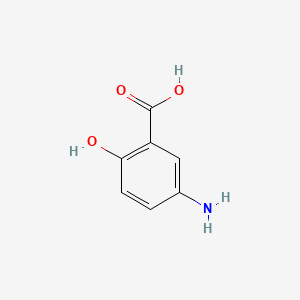

Mesalamine is a monohydroxybenzoic acid that is salicylic acid substituted by an amino group at the 5-position. It has a role as a non-steroidal anti-inflammatory drug. It is an aromatic amine, an amino acid, a member of phenols, a monocarboxylic acid and a monohydroxybenzoic acid. It is functionally related to a salicylic acid. It is a conjugate acid of a mesalaminate(1-).

An anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid, which is active in inflammatory bowel disease. Although demonstrably effective in treating and maintaining remission for ulcerative colitis, mesalazine has historically faced a number of issues regarding its lack of stability as a pharmaceutical agent. Throughout the late seventies and the eighties, important research initiatives developed stable mesalazine formulations like the eudragit-S coating of Asacol brand mesalazine and the Pentasa brand's encapsulation of mesalazine within microgranules. In the present day, contemporary research regarding novel methods to stabilize mesalazine continues and interest in the agent's capacity to decrease inflammatory activity and subsequently potentially reduce the risk of colorectal cancer in conditions like ulcerative colitis is maintained.

Mesalamine is an Aminosalicylate.

Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.

Mesalamine is an agent derived from sulfasalazine, an antiinflammatory agent. Mesalamine may reduce inflammation through inhibition of cyclooxygenase and prostaglandin production. Following rectal or oral administration, only a small amount of mesalamine is absorbed; the remainder, acting topically, reduces bowel inflammation, diarrhea, rectal bleeding and stomach pain. (NCI04)

An anti-inflammatory agent, structurally related to the SALICYLATES, which is active in INFLAMMATORY BOWEL DISEASE. It is considered to be the active moiety of SULPHASALAZINE. (From Martindale, The Extra Pharmacopoeia, 30th ed)

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOPZPXVLCULAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | mesalazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mesalazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride) | |

| Record name | Mesalamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024506 | |

| Record name | 5-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesalamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MESALAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Mesalamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White to pinkish crystals | |

CAS No. |

89-57-6 | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Aminosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesalamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mesalamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mesalamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-amino-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q81I59GXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESALAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MESALAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Aminosalicylic Acid: A Comprehensive Technical Guide on its Discovery, Development, and Therapeutic Applications

Abstract

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). This technical guide provides an in-depth exploration of the discovery, historical development, and medicinal chemistry of 5-ASA. It delves into the evolution of its delivery systems, from its initial formulation as part of the prodrug sulfasalazine to modern targeted-release mechanisms. The guide further elucidates the molecular mechanisms of action, detailing its anti-inflammatory effects through various signaling pathways. A comprehensive summary of clinical efficacy and pharmacokinetic data from pivotal studies is presented in structured tables for clear comparison. Detailed experimental protocols for key assays and synthesis are also provided to aid researchers. Visualizations in the form of diagrams for signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of 5-ASA.

Discovery and History of this compound

The journey of this compound (5-ASA) began not as an independent therapeutic agent, but as a component of a larger molecule, sulfasalazine. In the 1930s, the prevailing hypothesis for the etiology of rheumatoid arthritis was bacterial infection. This led Dr. Nanna Svartz at the Karolinska Institute in Sweden to collaborate with the Swedish pharmaceutical company Pharmacia to develop a compound that combined a sulfa drug (sulfapyridine) for its antibacterial properties with a salicylate (5-ASA) for its anti-inflammatory effects. The resulting drug, sulfasalazine (salicylazosulphapyridine), was synthesized with the intention of treating rheumatoid arthritis.

While its efficacy in rheumatoid arthritis was being investigated, a serendipitous observation was made in patients who also had concomitant ulcerative colitis. A small study of nine patients with ulcerative colitis showed significant clinical improvement when treated with sulfasalazine. This marked the entry of sulfasalazine as a primary treatment for ulcerative colitis, a role it fulfilled for several decades.

It was not until the late 1970s that the true active moiety of sulfasalazine was identified. Through a series of elegant studies involving rectal enemas of sulfasalazine, sulfapyridine, and 5-ASA, Dr. Azad Khan and Dr. Sidney Truelove demonstrated that 5-ASA was the therapeutically active component, while sulfapyridine was responsible for most of the adverse effects. Their research revealed that the azo bond linking sulfapyridine and 5-ASA in sulfasalazine is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA locally at the site of inflammation.

This pivotal discovery spurred the development of "sulfa-free" 5-ASA formulations aimed at delivering the active drug to the colon while avoiding the side effects associated with the sulfapyridine carrier molecule. This led to the creation of various delivery systems, including pH-dependent coatings, timed-release formulations, and prodrugs where 5-ASA is linked to another 5-ASA molecule or an inert carrier. These advancements have solidified 5-ASA's position as a first-line therapy for inducing and maintaining remission in mild-to-moderate ulcerative colitis.

The following diagram illustrates the historical development timeline of 5-ASA.

Caption: A timeline of the key milestones in the development of 5-ASA.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism of action, primarily acting topically on the intestinal mucosa. While the precise pathways are still being fully elucidated, several key mechanisms have been identified:

-

Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the production of prostaglandins and leukotrienes from the arachidonic acid metabolism pathway by blocking the activity of cyclooxygenase (COX) and lipoxygenase enzymes. This reduction in pro-inflammatory mediators helps to dampen the inflammatory response in the gut.

-

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines.

-

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a key role in regulating inflammation and immune responses in the colon. 5-ASA and its major metabolite, N-acetyl-5-ASA, are ligands for PPAR-γ. Activation of PPAR-γ by 5-ASA leads to the downregulation of pro-inflammatory gene expression.

-

Scavenging of Reactive Oxygen Species (ROS): Chronic inflammation is associated with increased oxidative stress. 5-ASA has antioxidant properties and can scavenge reactive oxygen species, thereby protecting intestinal epithelial cells from oxidative damage.

The following diagram illustrates the signaling pathways affected by 5-ASA.

A Comprehensive Technical Guide to the Synthesis of 5-Aminosalicylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core synthesis pathways for 5-Aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease (IBD), and its principal derivatives. This document outlines established industrial methods, explores novel and greener approaches, and presents detailed experimental protocols and quantitative data to support research and development in this critical therapeutic area.

Introduction to this compound (5-ASA)

This compound (mesalazine or mesalamine) is an anti-inflammatory agent widely used for the induction and maintenance of remission in IBD, including ulcerative colitis and Crohn's disease.[1] Its therapeutic effect is primarily localized to the colon. However, oral administration of 5-ASA can lead to rapid absorption in the upper gastrointestinal tract, reducing its efficacy at the target site.[2] To overcome this, several prodrugs have been developed, which consist of 5-ASA linked to a carrier molecule, designed to release the active drug predominantly in the colon through the action of bacterial enzymes.[1][3] This guide will delve into the synthesis of both 5-ASA and its key derivatives: sulfasalazine, olsalazine, and balsalazide.

Synthesis of this compound (5-ASA)

Several synthetic routes to 5-ASA have been established, each with its own set of advantages and challenges regarding yield, purity, cost, and environmental impact. The most common methods include the reduction of 5-nitrosalicylic acid, the Kolbe-Schmidt reaction, and syntheses starting from aniline or p-aminophenol.[4][5]

Reduction of 5-Nitrosalicylic Acid

A prevalent method for synthesizing 5-ASA involves the reduction of a nitro group in 5-nitrosalicylic acid. This can be achieved through various reducing agents, including metal catalysts and electrochemical methods.

One common approach involves the use of iron powder in an acidic medium.[5] Another method utilizes zinc dust and hydrochloric acid.[6] More recently, electrochemical reduction has been explored as a greener alternative.[7][8]

Table 1: Comparison of 5-ASA Synthesis via Reduction of 5-Nitrosalicylic Acid

| Method | Starting Material | Key Reagents/Conditions | Yield | Purity | Reference |

| Catalytic Hydrogenation | 5-Nitrosalicylic acid | G-CAT, NaOH, H2SO4, 85-98°C | 91.6% | 97.65% | [6] |

| Electrochemical Reduction | 5-Nitrosalicylic acid | Alkaline media, Copper cathode, Nickel anode | 90.9% | Not specified | [8] |

| Iron Powder Reduction | 5-Nitrosalicylic acid | Iron powder, Hydrochloric acid, 102°C | 40% (of 5-nitrosalicylic acid from salicylic acid) | Not specified | [5] |

Experimental Protocol: Catalytic Hydrogenation of 5-Nitrosalicylic Acid [6]

-

A reaction medium (250 ml) from a previous cycle is heated to 95°C.

-

28.125 g of G-CAT catalyst is charged with continuous stirring.

-

A first lot of 1.34 g of G-CAT and 3.571 g of 5-nitrosalicylic acid in 8.9 ml of reaction medium is added over 20 minutes, maintaining the temperature at 95°C for 5-10 minutes.

-

The remaining catalyst and nitro compound are added in four equal lots in a similar manner.

-

The reaction mass is maintained at 98°C for 30 minutes.

-

75 ml of reaction medium is added, and the reaction is maintained at 98°C for another 30 minutes.

-

5.0 g of R-Cat is charged over 30 minutes.

-

The pH is adjusted to 11.5-12 by adding 12.5 ml of 50% NaOH over 1 hour at 85-90°C and maintained for 30 minutes.

-

The mixture is settled for 45 minutes, and the supernatant is decanted.

-

The catalyst is washed, and the combined filtrate and washings are treated with 1.25 g of hydrosulfite and 26 ml of 20% H2SO4 at 50°C over 3 hours.

-

The reaction mass is cooled to ambient temperature and maintained for 2 hours.

-

The crystalline product is filtered and dried to yield 22.9 g of 5-ASA (bluish-violet powder) with a purity of 97.65%.

Caption: General synthesis pathway for 5-ASA via reduction of 5-nitrosalicylic acid.

Kolbe-Schmidt Reaction

The Kolbe-Schmidt reaction offers an alternative route to 5-ASA, typically starting from p-aminophenol. This method involves the carboxylation of a phenoxide ion. A notable advancement in this area is the use of supercritical carbon dioxide as both a solvent and a reagent, which can lead to high yields under optimized conditions.[9]

Table 2: Synthesis of 5-ASA via Kolbe-Schmidt Reaction

| Starting Material | Key Reagents/Conditions | Yield | Purity | Reference | |---|---|---|---|---|---| | p-Aminophenol | Supercritical CO2, NaOH, 140°C, 9.0 MPa | >90.5% | Not specified |[9] | | p-Diacetamidophenol | Solid-phase carboxylation | Not specified | Not specified |[4] |

Experimental Protocol: Kolbe-Schmidt Reaction under Supercritical Conditions [9]

-

p-Aminophenol and sodium hydroxide are placed in a reaction vessel.

-

The reaction is carried out under supercritical CO2 conditions.

-

Optimal reaction parameters are identified as a pressure of 9.0 MPa, a temperature of 140°C, a reaction time of 2.5 hours, and a stir speed of 300 rpm.

-

Under these conditions, a yield of over 90.5% of this compound can be achieved.

Caption: Synthesis of 5-ASA via the Kolbe-Schmidt reaction.

Synthesis of 5-ASA Derivatives (Prodrugs)

The synthesis of 5-ASA prodrugs is a key strategy to ensure targeted delivery to the colon. These derivatives are designed to be stable in the upper gastrointestinal tract and are cleaved by bacterial azoreductases in the colon to release the active 5-ASA.

Sulfasalazine

Sulfasalazine is a prodrug that links 5-ASA to sulfapyridine via an azo bond. Its synthesis typically involves the diazotization of sulfapyridine followed by a coupling reaction with salicylic acid.

Experimental Protocol: Synthesis of Sulfasalazine [10][11]

-

Diazotization: Sulfapyridine is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Coupling: Salicylic acid is dissolved in an aqueous solution of sodium hydroxide. The previously prepared diazonium salt solution is then added to this solution to initiate the coupling reaction, yielding the crude sulfasalazine product.

-

Purification: The crude product is purified to obtain the final sulfasalazine.

A yield of 94.6% with a purity of 99.6% has been reported for this process.[11]

Caption: Synthesis pathway for sulfasalazine.

Olsalazine

Olsalazine is a dimer of 5-ASA, where two molecules are joined by an azo bond. This structure is cleaved in the colon to release two molecules of 5-ASA. Synthesis can be achieved through diazotization and coupling of 5-ASA. Greener synthesis protocols using microwave irradiation have also been developed.[2][12]

Table 3: Synthesis of Olsalazine

| Method | Starting Material | Key Reagents/Conditions | Yield | Reference |

| Traditional | This compound | NaNO2, HCl, 0°C | Low overall yield | [2][12] |

| Greener Protocol | Mesalazine, Benzotriazole-activated aspartic/glutamic acid | Water, Microwave irradiation | High yields | [2] |

| Hydrolysis | "Conjugates" | NaOH, Hydrazine Hydrate, Reflux | 79.5% | [13] |

Experimental Protocol: Greener Synthesis of Olsalazine Analogs [2]

This protocol describes the synthesis of olsalazine analogs by reacting two molecules of mesalazine with benzotriazole-activated aspartic or glutamic acid in water under microwave irradiation. This one-pot reaction proceeds in high yields without the need for a catalyst.

Caption: Conceptual synthesis of olsalazine from two 5-ASA molecules.

Balsalazide

Balsalazide is a prodrug that links 5-ASA to 4-aminobenzoyl-β-alanine via an azo bond.[14] The synthesis involves the preparation of the carrier molecule, followed by diazotization and coupling with salicylic acid.

Table 4: Synthesis of Balsalazide

| Starting Materials | Key Steps | Overall Yield | Reference |

| 4-Nitrobenzoic acid, β-Alanine, Salicylic acid | Chlorination, Condensation, Hydrogenation, Diazotization, Coupling, Salt formation | 73.0% | [15] |

| 4-Nitrobenzoyl chloride, β-Alanine, Salicylic acid | Acylation, Hydrogenolysis, Diazotization, Coupling | Not specified | [14][16] |

| 4-Aminobenzoyl-β-alanine, Salicylic acid | Diazotization with sulfonic acid, Coupling | 76% | [17] |

Experimental Protocol: Synthesis of Balsalazide [14][16]

-

Synthesis of N-(4-nitrobenzoyl)-β-alanine: β-Alanine is acylated with 4-nitrobenzoyl chloride in an aqueous alkaline solution.

-

Synthesis of N-(4-aminobenzoyl)-β-alanine: The nitro group of N-(4-nitrobenzoyl)-β-alanine is reduced via hydrogenolysis with a Palladium on carbon (Pd/C) catalyst in methanol.

-

Diazotization: N-(4-aminobenzoyl)-β-alanine is diazotized with sodium nitrite in aqueous hydrochloric acid to yield the corresponding diazonium salt.

-

Coupling: The diazonium salt is then coupled with salicylic acid in an alkaline medium to produce balsalazide.

Caption: Detailed workflow for the synthesis of balsalazide.

Conclusion

The synthesis of this compound and its derivatives is a well-established field with a variety of available methods. While traditional approaches remain prevalent, there is a clear trend towards the development of greener, more efficient, and higher-yielding processes. For researchers and drug development professionals, a thorough understanding of these synthetic pathways, including their quantitative aspects and experimental details, is crucial for innovation in the treatment of inflammatory bowel disease. The information presented in this guide serves as a foundational resource for further exploration and optimization of these vital pharmaceutical compounds.

References

- 1. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and evaluation of a prodrug of this compound for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. EP1289930A1 - Method for producing 5-aminosalicyclic acid - Google Patents [patents.google.com]

- 8. science24.com [science24.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Preparation method of sulfasalazine - Patent CN-105348184-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. CN101786964B - Synthetic method of olsalazine sodium - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis of Balsalazide Sodium | Semantic Scholar [semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

The Pharmacological Landscape of 5-Aminosalicylic Acid and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is attributed to a complex and multifactorial mechanism of action that extends beyond simple anti-inflammatory effects. This technical guide provides an in-depth exploration of the pharmacological properties of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). We delve into its molecular mechanisms, including the modulation of key signaling pathways such as nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), and its role as a potent antioxidant. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (5-ASA), also known as mesalamine, is an anti-inflammatory agent widely used for the induction and maintenance of remission in patients with mild-to-moderate ulcerative colitis.[1] While its clinical utility is well-established, the precise molecular mechanisms underlying its therapeutic effects are still being elucidated. It is understood that 5-ASA's mode of action is primarily topical, within the colonic mucosa, rather than systemic.[2] This guide will dissect the known pharmacological properties of 5-ASA and its major metabolite, Ac-5-ASA, providing a technical overview of their interactions with key cellular and signaling pathways involved in intestinal inflammation.

Mechanism of Action

The anti-inflammatory effects of 5-ASA are not attributed to a single mode of action but rather to its ability to modulate multiple interconnected pathways.

Inhibition of Inflammatory Mediators

5-ASA has been shown to interfere with the production of inflammatory mediators by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the synthesis of prostaglandins and leukotrienes.[3][4] However, its inhibitory effect on COX enzymes is considered weak, and evidence suggests that COX-independent mechanisms play a significant role in its therapeutic action.[3][5]

Modulation of NF-κB Signaling

A crucial mechanism of 5-ASA is its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[6] 5-ASA has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thus preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.[6]

Activation of PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties in the gut. 5-ASA and its metabolite Ac-5-ASA are known to be ligands and activators of PPAR-γ.[1][7] Activation of PPAR-γ by 5-ASA leads to the suppression of inflammatory responses.[7]

Antioxidant Activity

5-ASA is a potent scavenger of reactive oxygen species (ROS), which are produced in excess during intestinal inflammation and contribute to tissue damage. This antioxidant property is considered a significant component of its therapeutic effect.[8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological properties of 5-ASA.

Table 1: In Vitro Inhibitory and Activation Data for this compound

| Target | Parameter | Value | Cell/System | Reference |

| COX-1 | IC50 | 410 µM | Human Whole Blood Assay | [9] |

| COX-2 | IC50 | 61 µM | Human Whole Blood Assay | [9] |

| PPAR-γ | Activation | Dose-dependent increase | HT-29 Colon Cancer Cells | [10][11] |

Table 2: Comparative Pharmacokinetic Parameters of Oral 5-ASA Formulations in Healthy Adults

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Reference |

| Asacol | 2.4 g QD | 1339 ± 912 | 10.9 ± 4.8 | 10178 ± 7306 | 10-35% | 40-64% | [12][13][14] |

| Pentasa | 2 g QD | 1058 ± 673 | 2.8 ± 1.5 | 6745 ± 4049 | 15-53% | 12-51% | [12][14] |

| Lialda | 2.4 g QD | 1746 ± 1278 | 12.3 ± 6.9 | 12513 ± 9682 | ~21% | Not Reported | [12][13] |

Data are presented as mean ± SD where available. Ranges are provided based on systematic reviews. Cmax, Tmax, and AUC values can vary significantly between studies and individuals.

Table 3: Pharmacokinetic Parameters of 5-ASA and Ac-5-ASA

| Compound | Half-life (t½) | Protein Binding | Primary Route of Elimination | Reference |

| 5-ASA | 0.5 - 1.5 hours | ~43-49% | N-acetylation to Ac-5-ASA | [2] |

| Ac-5-ASA | 5 - 10 hours | ~78-83% | Renal excretion | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: 5-ASA signaling pathways in intestinal epithelial cells.

Experimental Workflows

Caption: Experimental workflow for DSS-induced colitis model.

Experimental Protocols

Quantification of 5-ASA and Ac-5-ASA in Human Plasma by HPLC-UV

Objective: To determine the concentration of 5-ASA and its major metabolite, Ac-5-ASA, in human plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ortho-phosphoric acid

-

Perchloric acid

-

5-ASA and Ac-5-ASA analytical standards

-

Internal standard (e.g., N-acetyl-4-aminosalicylic acid)

-

Human plasma (heparinized)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

-

Add 500 µL of ice-cold 0.8 M perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for HPLC analysis.[15]

-

-

Chromatographic Conditions:

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of 5-ASA and Ac-5-ASA.

-

Process the standards in the same manner as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentrations in the unknown samples by interpolation from the calibration curve.

-

Western Blot Analysis for NF-κB p65 in Colonic Tissue

Objective: To assess the effect of 5-ASA on the expression and/or phosphorylation of the NF-κB p65 subunit in colonic tissue lysates.

Materials:

-

Colonic tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p65, anti-phospho-p65, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Homogenize frozen colonic tissue in ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p65, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

-

Immunofluorescence Staining for p65 Nuclear Translocation

Objective: To visualize the effect of 5-ASA on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in intestinal epithelial cells.

Materials:

-

Intestinal epithelial cells (e.g., Caco-2) grown on coverslips

-

TNF-α (or other inflammatory stimulus)

-

5-ASA

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-p65

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (nuclear counterstain)

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat cells with 5-ASA for a specified time before stimulating with TNF-α for 30-60 minutes. Include appropriate controls (untreated, TNF-α alone).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. Nuclear translocation of p65 will be observed as an increase in the green fluorescence signal within the DAPI-stained nuclei in stimulated cells, which should be reduced in the presence of 5-ASA.[17][18]

-

Conclusion

This compound remains a first-line therapy for mild-to-moderate ulcerative colitis due to its favorable efficacy and safety profile.[1] Its pharmacological actions are diverse, encompassing the inhibition of inflammatory mediators, modulation of the critical NF-κB and PPAR-γ signaling pathways, and potent antioxidant effects. The primary metabolite, Ac-5-ASA, is generally considered less active, and the therapeutic benefit of 5-ASA is largely attributed to its local action within the colonic mucosa. A thorough understanding of its multifaceted mechanisms of action, supported by quantitative pharmacological data and robust experimental protocols, is essential for the continued development of novel and improved therapies for inflammatory bowel disease. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing the field of IBD therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Mesalazine in the Chemoprevention of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annalsgastro.gr [annalsgastro.gr]

- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biopharmaservices.com [biopharmaservices.com]

- 13. Similar pharmacokinetics of three dosing regimens comprising two oral delayed‐release mesalamine formulations in healthy adult volunteers: Randomised, open‐label, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. holcapek.upce.cz [holcapek.upce.cz]

- 16. High-performance liquid-chromatographic determination of this compound and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]

- 18. Determination of NF-κB p65 translocation by fluorescence microscopy [bio-protocol.org]

5-Aminosalicylic Acid as a Reactive Oxygen Species Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, is a cornerstone in the management of inflammatory bowel disease (IBD).[1] While its anti-inflammatory properties are well-established, a significant body of evidence highlights its potent role as a scavenger of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the mechanisms by which 5-ASA neutralizes ROS, its impact on key cellular signaling pathways, and the experimental methodologies used to quantify its antioxidant activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed protocols and quantitative data to support further investigation and application of 5-ASA's antioxidant capabilities.

Introduction: The Dual Role of this compound

Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key feature of this inflammatory environment is excessive production of reactive oxygen species by immune cells, leading to significant oxidative stress.[2] This oxidative stress contributes to tissue damage and perpetuates the inflammatory cycle. 5-ASA exerts its therapeutic effects topically in the gut, where it acts as a potent anti-inflammatory agent.[1][3] A primary mechanism underlying its anti-inflammatory action is its ability to scavenge a wide array of ROS and reactive nitrogen species (RNS).[4][5] By mitigating oxidative stress, 5-ASA helps to protect intestinal epithelial cells from damage and modulates downstream inflammatory signaling pathways.[6]

Quantitative Analysis of 5-ASA's ROS Scavenging Activity

The efficacy of 5-ASA as a ROS scavenger has been quantified in numerous in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of 5-ASA against various ROS and RNS, and its effectiveness in inhibiting lipid peroxidation and superoxide radical generation.

Table 1: IC50 Values of 5-ASA for Scavenging Reactive Oxygen and Nitrogen Species

| Reactive Species | IC50 (µM) | Notes | Reference |

| Hypochlorous acid (HOCl) | 1.85 ± 0.26 | 5-ASA showed the best scavenging effect for HOCl. | [7] |

| Singlet oxygen (¹O₂) | 29.5 ± 5.7 | A new and important finding of the study was the strong scavenging effect of 5-ASA against ¹O₂. | [7] |

| Peroxynitrite (ONOO⁻) | Scavenging observed at low nanomolar range | 5-ASA was shown to be the most potent scavenger of ONOO⁻. | [7] |

| Superoxide (O₂⁻) | >70% inhibition at 10 µM | In the xanthine-xanthine oxidase system. | [8] |

| Superoxide (O₂⁻) | >50% inhibition at 10 µM | In PMA-activated polymorphonuclear leukocytes. | [8] |

Table 2: Inhibition of Lipid Peroxidation and Superoxide Radicals by 5-ASA

| Assay | Concentration of 5-ASA | % Inhibition | Experimental System | Reference |

| Lipid Peroxidation | 10⁻⁵ - 10⁻³ M | Significant Inhibition | Red cell membrane lipids (measured as malondialdehyde production) | [1][9] |

| Superoxide Radical Generation | 10 µM | > 70% | Xanthine-xanthine oxidase (X/XOD) reaction | [8] |

| Superoxide Radical Generation | 10 µM | > 50% | Phorbol myristate acetate (PMA)-activated polymorphonuclear leukocytes (PMNs) | [8] |

Impact on Cellular Signaling Pathways

The ROS scavenging activity of 5-ASA has profound effects on intracellular signaling pathways implicated in inflammation and cell survival. Key pathways modulated by 5-ASA's antioxidant function include the Nrf2-HO-1 and PI3K/Akt/PTEN pathways.

Activation of the Nrf2-HO-1 Pathway

Under conditions of oxidative stress, 5-ASA can be oxidized to form electrophilic quinones.[2] These oxidized forms of 5-ASA activate the Nrf2-HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

-

Mechanism: Oxidized 5-ASA covalently binds to Keap1, a cytosolic repressor of Nrf2. This binding leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[2][10] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, inducing the expression of antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[2] HO-1 plays a significant role in cytoprotection and the resolution of inflammation.[11] This activation of the Nrf2-HO-1 pathway is inflammation-dependent, occurring in inflamed colonic tissues where high levels of oxidants are present.[2][10]

Modulation of the PI3K/Akt/PTEN Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. The tumor suppressor PTEN is a negative regulator of this pathway.[7] ROS can inactivate PTEN through oxidation of its catalytic cysteine residue, leading to the activation of the PI3K/Akt pathway.[7][12] 5-ASA, through its ROS scavenging properties, can prevent the oxidative inactivation of PTEN, thereby downregulating PI3K/Akt signaling.[13]

-

Mechanism: In an inflammatory environment, elevated ROS levels lead to the oxidation and inactivation of PTEN.[7] This allows for the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. Activated Akt promotes cell survival and proliferation. By scavenging ROS, 5-ASA protects PTEN from oxidative inactivation, thus maintaining its tumor-suppressive function and inhibiting the pro-survival PI3K/Akt pathway.[13] This mechanism is believed to contribute to the chemopreventive effects of 5-ASA in IBD.[5][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the ROS scavenging and antioxidant properties of 5-ASA.

Measurement of Superoxide Radical Scavenging Activity

This protocol is adapted from the method described by Robak and Gryglewski (1988) for measuring superoxide anion scavenging activity.[14]

-

Principle: Superoxide radicals are generated by the phenazine methosulfate (PMS) and NADH system. These radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, which can be measured spectrophotometrically at 560 nm. The presence of a superoxide scavenger like 5-ASA will inhibit the reduction of NBT, leading to a decrease in absorbance.

-

Reagents:

-

Tris-HCl buffer (16 mM, pH 8.0)

-

Nitroblue tetrazolium (NBT) solution (0.3 mM)

-

NADH solution (0.936 mM)

-

Phenazine methosulfate (PMS) solution (0.12 mM)

-

5-ASA solutions of various concentrations

-

-

Procedure:

-

In a test tube, mix 1.0 mL of the 5-ASA extract, 0.5 mL of Tris-HCl buffer, 0.5 mL of NBT solution, and 0.5 mL of NADH solution.

-

Initiate the reaction by adding 0.5 mL of PMS solution to the mixture.

-

Incubate the reaction mixture at 25°C for 5 minutes.

-

Measure the absorbance at 560 nm against a blank sample (containing all reagents except the 5-ASA extract).

-

A control reaction is performed without the 5-ASA extract.

-

-

Calculation:

-

Percentage of inhibition = [(A₀ - A₁) / A₀] x 100

-

Where A₀ is the absorbance of the control, and A₁ is the absorbance in the presence of 5-ASA.

-

-

Measurement of Malondialdehyde (MDA) Content (Lipid Peroxidation)

This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay to quantify lipid peroxidation.[8]

-

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[8]

-

Reagents:

-

Tris-HCl buffer (20 mM, pH 7.4)

-

Phosphoric acid

-

Thiobarbituric acid (TBA) solution

-

n-butanol

-

MDA standard (1,1,3,3-tetraethoxypropane)

-

-

Procedure:

-

Homogenize tissue samples in 20 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Precipitate the supernatant using phosphoric acid.

-

Add TBA solution and incubate at 95°C for 1 hour.

-

Extract the organic complexes with n-butanol.

-

Measure the absorbance of the organic layer at 532 nm using a microplate reader.

-

-

Calculation:

-

Quantify the MDA concentration using a calibration curve prepared with an MDA standard. Results are typically expressed as nmol/mg protein.

-

Myeloperoxidase (MPO) Activity Assay

This protocol is a general method for measuring MPO activity in tissue homogenates.

-

Principle: Myeloperoxidase (MPO) is an enzyme present in neutrophils that catalyzes the formation of hypochlorous acid. Its activity is often used as a marker of neutrophil infiltration and inflammation. The assay measures the MPO-catalyzed oxidation of a substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide. The resulting color change is measured spectrophotometrically.

-

Reagents:

-

CTAB buffer (50 mM cetyltrimethylammonium bromide in 50 mM potassium phosphate buffer, pH 6.0)

-

Hydrogen peroxide (H₂O₂) solution (0.75 mM)

-

TMB solution (2.9 mM TMB in 14.5% DMSO and 150 mM sodium phosphate buffer, pH 5.4)

-

Sulfuric acid (H₂SO₄) (2 M)

-

-

Procedure:

-

Homogenize tissue samples in CTAB buffer.

-

Sonicate and centrifuge the homogenate at 15,000 x g for 20 minutes.

-

Collect the supernatant for the assay.

-

In a 96-well plate, combine 10 µL of the sample with 80 µL of 0.75 mM H₂O₂ and 110 µL of TMB solution.

-

Incubate the plate at 37°C for 5 minutes.

-

Stop the reaction by adding 50 µL of 2 M H₂SO₄.

-

Measure the absorbance at 450 nm.

-

-

Calculation:

-

MPO activity is proportional to the change in absorbance.

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the ROS scavenging properties of 5-ASA and its effects on cellular signaling.

References

- 1. Inhibition of red cell membrane lipid peroxidation by sulphasalazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites this compound and sulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of red cell membrane lipid peroxidation by sulphasalazine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites this compound and sulfapyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redox Regulation of PTEN by Reactive Oxygen Species: Its Role in Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scavenger effect of sulfasalazine, this compound, and olsalazine on superoxide radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

- 12. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-oxidant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Molecular Interaction of 5-Aminosalicylic Acid and PPAR-γ: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between 5-Aminosalicylic acid (5-ASA), a first-line treatment for inflammatory bowel disease (IBD), and the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document, intended for researchers, scientists, and drug development professionals, details the mechanistic actions, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Core Interaction: 5-ASA as a PPAR-γ Agonist

This compound exerts its anti-inflammatory effects in the colon, at least in part, by directly binding to and activating PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and cellular metabolism.[1][2][3] This interaction is a key mechanism underlying the therapeutic efficacy of 5-ASA in treating conditions like ulcerative colitis.[3][4]

Upon binding to 5-ASA, PPAR-γ undergoes a conformational change that facilitates its translocation from the cytoplasm to the nucleus.[1][2][5] In the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] This signaling cascade ultimately leads to anti-inflammatory and antineoplastic effects.[6][7] The anti-inflammatory effects of 5-ASA are significantly diminished in mice with reduced PPAR-γ expression, highlighting the receptor's crucial role in mediating the drug's action.[2][3]

Quantitative Analysis of 5-ASA and PPAR-γ Interaction

The following tables summarize the key quantitative data from various studies investigating the interaction between 5-ASA and PPAR-γ.

Table 1: In Vitro Efficacy of 5-ASA on PPAR-γ Expression and Activity

| Parameter | Cell Line | 5-ASA Concentration | Result | Reference |

| PPAR-γ mRNA Induction | HT-29 | 30 mM | ~3-fold increase at 12 hours | [2][8] |

| PPAR-γ Protein Induction | HT-29 | 30 mM | ~3-fold increase at 24 hours | [9] |

| PPAR-γ Reporter Gene Activity | HT-29 | 30 mM | ~3-fold induction | [5] |

| Inhibition of Cell Growth | HT-29 | 30 mM | ~60% inhibition | [6] |

| Inhibition of Cell Proliferation | HT-29 | 30 mM | ~63% inhibition | [6][10] |

| Induction of Apoptosis | HT-29 | 30 mM | ~75% of cells | [6] |

| IC50 for PPAR-γ Binding | N/A | Not explicitly stated, but competes with [3H]-rosiglitazone in the mM range | 5-ASA competes with rosiglitazone for binding to PPAR-γ. | [2][11] |

Table 2: Effects of 5-ASA on PPAR-γ and Target Gene Expression in Human Colonic Biopsies

| Gene | 5-ASA Concentration | Fold Induction (mRNA) | Reference |

| PPAR-γ | 1 mM | ~1.5 | [2] |

| PPAR-γ | 30 mM | ~2.5 | [2] |

| PPAR-γ | 50 mM | ~3.0 | [2] |

| NGAL (PPAR-γ target gene) | 1 mM | ~1.2 | [2] |

| NGAL (PPAR-γ target gene) | 30 mM | ~2.0 | [2] |

| NGAL (PPAR-γ target gene) | 50 mM | ~2.8 | [2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a common experimental workflow for studying the 5-ASA and PPAR-γ interaction.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the 5-ASA and PPAR-γ interaction.

Competitive Ligand Binding Assay

This assay determines the ability of 5-ASA to compete with a known high-affinity PPAR-γ ligand, such as radiolabeled rosiglitazone, for binding to the PPAR-γ ligand-binding domain (LBD).

-

Materials: Purified recombinant PPAR-γ LBD, [³H]-rosiglitazone, unlabeled 5-ASA, unlabeled positive control (e.g., GW1929), scintillation fluid, and a scintillation counter.

-

Procedure:

-

A constant concentration of purified PPAR-γ LBD (e.g., Invitrogen) is incubated with a fixed concentration of [³H]-rosiglitazone (e.g., 40 nM).[2][11]

-

Increasing concentrations of unlabeled 5-ASA (e.g., 0-100 mM) or a positive control agonist are added to the incubation mixture.[2][11]

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated (e.g., using a filter-binding assay).

-

The amount of bound [³H]-rosiglitazone is quantified by liquid scintillation counting.

-

The percentage of specific binding of [³H]-rosiglitazone is plotted against the concentration of the competing ligand (5-ASA) to determine the inhibitory concentration (IC50).

-

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the changes in mRNA expression of PPAR-γ and its target genes in response to 5-ASA treatment.

-

Materials: Colon epithelial cell line (e.g., HT-29), 5-ASA, RNA extraction kit, reverse transcriptase, qPCR master mix, and specific primers for PPAR-γ, a target gene (e.g., NGAL), and a housekeeping gene (e.g., β-actin).

-

Procedure:

-

HT-29 cells are cultured and treated with 5-ASA (e.g., 30 mM) for various time points (e.g., 3, 6, 12, 18, 24, 48 hours).[2][8]

-

Total RNA is extracted from the cells using a commercial kit.

-

RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR is performed using the cDNA, specific primers, and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified product in real-time.

-

The expression levels of the target genes are normalized to the expression of a housekeeping gene.

-

The fold change in gene expression in 5-ASA-treated cells is calculated relative to untreated control cells.

-

Western Blot Analysis

Western blotting is employed to detect and quantify changes in the protein levels of PPAR-γ following treatment with 5-ASA.

-

Materials: HT-29 cells, 5-ASA, lysis buffer, primary antibody against PPAR-γ, secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.

-

Procedure:

-

HT-29 cells are treated with 5-ASA (e.g., 30 mM) for a specified time (e.g., 24 hours).[2]

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for PPAR-γ.

-

After washing, the membrane is incubated with a secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).

-

Reporter Gene Assay

This assay measures the transcriptional activity of PPAR-γ by using a plasmid containing a PPRE linked to a reporter gene, such as luciferase.

-

Materials: HT-29 cells, a reporter plasmid containing a PPRE driving luciferase expression (e.g., 2XCYP-luc), a transfection reagent, 5-ASA, and a luciferase assay system.

-

Procedure:

-

HT-29 cells are transiently transfected with the PPRE-luciferase reporter plasmid.[2]

-

After transfection, the cells are treated with 5-ASA (e.g., 30 mM) or a positive control (e.g., rosiglitazone).[5]

-

Cells are incubated for a sufficient period to allow for gene expression (e.g., 24 hours).

-

The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Luciferase activity is often normalized to the activity of a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

-

The fold activation of the reporter gene in treated cells is calculated relative to untreated cells.

-

Conclusion

The interaction between this compound and PPAR-γ is a well-documented mechanism that contributes significantly to the therapeutic effects of 5-ASA in inflammatory bowel disease. As a direct agonist, 5-ASA not only activates PPAR-γ but also upregulates its expression, leading to a multi-faceted anti-inflammatory and antineoplastic response in the colon. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the development of more potent and specific PPAR-γ modulators for the treatment of IBD and other inflammatory conditions. The continued exploration of this signaling pathway holds promise for advancing therapeutic strategies in gastroenterology and beyond.

References

- 1. rupress.org [rupress.org]

- 2. Intestinal antiinflammatory effect of this compound is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal antiinflammatory effect of this compound is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory and Antineoplastic Properties of 5-Aminosalicylic Acid (5-ASA) In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, is a cornerstone in the management of inflammatory bowel disease (IBD). Beyond its well-established anti-inflammatory effects, a growing body of in vitro evidence highlights its direct antineoplastic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 5-ASA's dual actions, focusing on in vitro studies. We delve into its impact on key signaling pathways, including Peroxisome Proliferator-Activated Receptor-γ (PPARγ), Nuclear Factor-kappaB (NF-κB), and Wnt/β-catenin. This document summarizes quantitative data on its effects on cancer cell proliferation, apoptosis, and reactive oxygen species scavenging. Detailed experimental methodologies are provided, and key cellular pathways are visualized to facilitate a deeper understanding for researchers and drug development professionals in the fields of gastroenterology and oncology.

Introduction